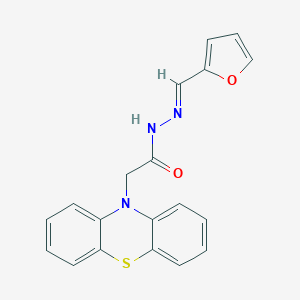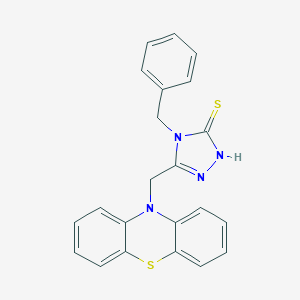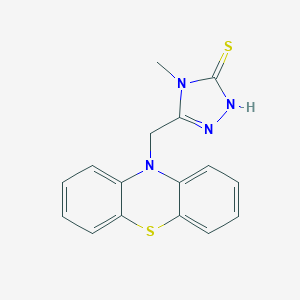
3-Hydroxy-3-methyl-2-propyl-1-isoindolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-3-methyl-2-propyl-1-isoindolinone, also known as HMPI, is a synthetic compound that has been studied for its potential applications in scientific research. This molecule has been found to have a unique mechanism of action that makes it useful for a variety of purposes, including as a tool for studying biological processes and as a potential therapeutic agent. In
Wirkmechanismus
The mechanism of action of 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone involves its inhibition of the enzyme serine palmitoyltransferase (SPT), which is involved in the biosynthesis of sphingolipids. 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone binds to the active site of SPT and prevents the enzyme from catalyzing the reaction that produces sphingolipids. This inhibition of SPT leads to a decrease in sphingolipid levels, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects
3-Hydroxy-3-methyl-2-propyl-1-isoindolinone has been found to have a number of biochemical and physiological effects. In addition to its inhibition of SPT, 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone has been found to induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be due to the disruption of sphingolipid metabolism and signaling pathways. 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone has also been found to have anti-inflammatory effects, which may be due to its inhibition of sphingolipid signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone for lab experiments is its specificity for SPT. Because 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone binds specifically to the active site of SPT, it can be used to study the role of sphingolipids in cellular processes without affecting other enzymes or pathways. However, one limitation of 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone is its potential toxicity at high concentrations. Careful dosing and monitoring of 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone is necessary to ensure that it does not have toxic effects on cells or organisms.
Zukünftige Richtungen
There are many potential future directions for research on 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone. One area of interest is its potential as a therapeutic agent for cancer and other diseases. 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone's ability to induce apoptosis in cancer cells makes it a promising candidate for further study. Additionally, further research is needed to fully understand the role of sphingolipids in cellular processes and the potential effects of 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone on these processes. Finally, the development of new synthesis methods and analogs of 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone may lead to improved specificity and efficacy for use in scientific research.
Synthesemethoden
The synthesis of 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone involves a multi-step process that begins with the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride to form a diene-maleic anhydride adduct. This adduct is then reacted with hydroxylamine to form the corresponding oxime. The oxime is then reduced with sodium borohydride to form the final product, 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone. This synthesis method has been optimized to yield high purity 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone with good yields.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-3-methyl-2-propyl-1-isoindolinone has been studied for its potential applications in scientific research. One of the main uses of 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone is as a tool for studying biological processes. 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone has been found to inhibit the activity of a key enzyme involved in the biosynthesis of sphingolipids, which are important signaling molecules in cells. By inhibiting this enzyme, 3-Hydroxy-3-methyl-2-propyl-1-isoindolinone can be used to study the role of sphingolipids in various cellular processes.
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
3-hydroxy-3-methyl-2-propylisoindol-1-one |
InChI |
InChI=1S/C12H15NO2/c1-3-8-13-11(14)9-6-4-5-7-10(9)12(13,2)15/h4-7,15H,3,8H2,1-2H3 |
InChI-Schlüssel |
DPZASWBWWBQIGR-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=CC=CC=C2C1(C)O |
Kanonische SMILES |
CCCN1C(=O)C2=CC=CC=C2C1(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-amino-5-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B293164.png)
![5-(4-fluorobenzyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293165.png)

![10-({4-benzyl-5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-10H-phenothiazine](/img/structure/B293169.png)
![{[4-allyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B293170.png)


![1-[(3,4-Diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8-yl)sulfanyl]acetone](/img/structure/B293176.png)
![3,4-diphenyl-7-[3-(trifluoromethyl)phenyl]pyrimido[4',5':4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione](/img/structure/B293178.png)
![2-[(5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B293180.png)
![2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B293181.png)
![2-[(4-benzyl-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B293183.png)
![3-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B293184.png)
![5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293185.png)